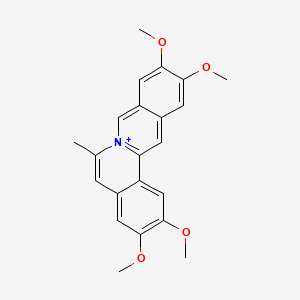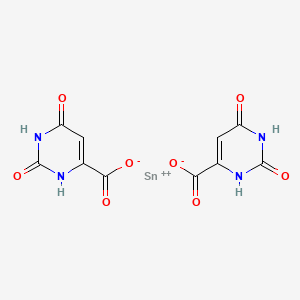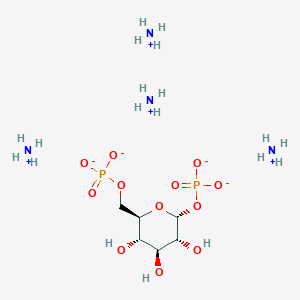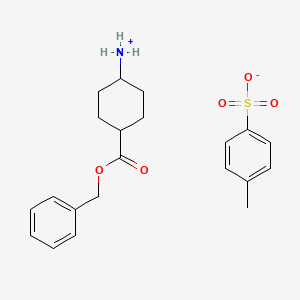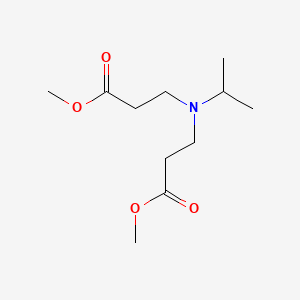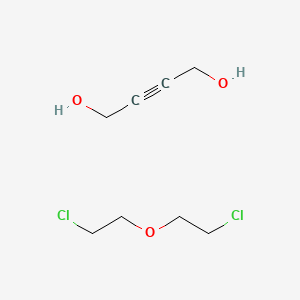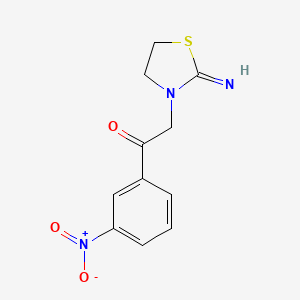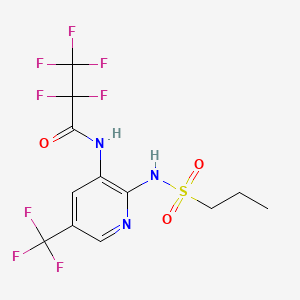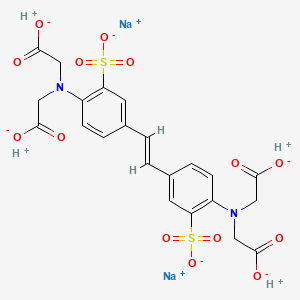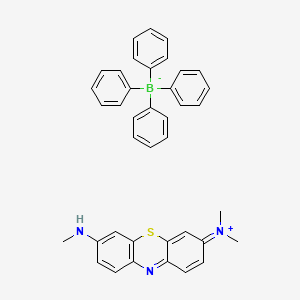![molecular formula C30H32N2O3 B12689768 2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one CAS No. 42961-68-2](/img/structure/B12689768.png)
2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Cyclohexylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of cyclohexylamino and diethylamino groups further adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Cyclohexylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one typically involves multi-step organic reactions. One common method includes the condensation of isobenzofuran derivatives with xanthene compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 2’-Cyclohexylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one.
Chemical Reactions Analysis
Types of Reactions
2’-Cyclohexylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2’-Cyclohexylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-Cyclohexylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2’-Chloro-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one
- 2’-Dibenzylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one
Uniqueness
2’-Cyclohexylamino-6’-diethylaminospiro[isobenzofuran-(3H),9’[9H]xanthene]-3-one stands out due to its unique cyclohexylamino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
42961-68-2 |
|---|---|
Molecular Formula |
C30H32N2O3 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
2'-(cyclohexylamino)-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C30H32N2O3/c1-3-32(4-2)22-15-16-25-28(19-22)34-27-17-14-21(31-20-10-6-5-7-11-20)18-26(27)30(25)24-13-9-8-12-23(24)29(33)35-30/h8-9,12-20,31H,3-7,10-11H2,1-2H3 |
InChI Key |
SJULYDGVHRSHBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


